molecular formula C10H10N2O4 B139987 4-(4-Nitrophenyl)morpholin-3-one CAS No. 446292-04-2

4-(4-Nitrophenyl)morpholin-3-one

Cat. No. B139987
M. Wt: 222.2 g/mol
InChI Key: OWMGEFWSGOTGAU-UHFFFAOYSA-N
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Description

“4-(4-Nitrophenyl)morpholin-3-one” is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography . It is a reagent used in the preparation of various Morpholine based pharmaceuticals .


Synthesis Analysis

The synthesis of “4-(4-Nitrophenyl)morpholin-3-one” involves condensing 4-chloro nitrobenzene and morpholine, and then oxidizing 4-(4-nitrophenyl)morpholine using inexpensive sodium chlorite to achieve a good yield of the corresponding 4-(4-nitrophenyl)morpholin-3-one .


Molecular Structure Analysis

The molecular formula of “4-(4-Nitrophenyl)morpholin-3-one” is C10H10N2O4 . Its average mass is 222.197 Da and its monoisotopic mass is 222.064056 Da .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “4-(4-Nitrophenyl)morpholin-3-one” is the oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite .


Physical And Chemical Properties Analysis

“4-(4-Nitrophenyl)morpholin-3-one” has a density of 1.4±0.1 g/cm3, a boiling point of 516.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.9±3.0 kJ/mol and its flash point is 266.4±28.7 °C . It has a molar refractivity of 54.7±0.3 cm3, 6 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Biologically Active Compounds: 4-(4-Nitrophenyl)morpholin-3-one serves as an important intermediate in the synthesis of various biologically active compounds, particularly in the context of cancer research. It's a key component in the creation of small molecule inhibitors for anticancer studies, with derivatives exhibiting potential biological activities (Wang et al., 2016).

Chemical Process Development

  • Novel Nitration Process: A novel nitration process for producing 4-(4-Methoxy-3-nitrophenyl)morpholine, a related compound, has been developed. This process significantly improves yield, capacity, waste reduction, and operational simplicity, highlighting the chemical versatility of morpholine derivatives (Zhang et al., 2007).

Fluorescent Probes and Imaging

  • Development of Fluorescent Probes: Morpholine derivatives, including those with a nitrophenyl group, have been used to develop fluorescent probes for detecting hypoxia in tumor cells. These probes have desirable properties like high selectivity, sensitivity, and no cytotoxicity, making them valuable in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).

Pharmaceutical Applications

  • Antimicrobial Activity and Molecular Docking: Morpholine derivatives, including those synthesized from 4-(4-Nitrophenyl)morpholin-3-one, have been assessed for antimicrobial potency. They exhibit significant activity against various bacteria and fungi. Molecular docking studies predict high binding affinities at the active enzyme sites, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).

Catalysis and Reaction Kinetics

  • Hydrogenation of Nitroarenes: Gold-supported alumina nanowire catalysts have been used for the hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one and related compounds. This process is significant in the pharmaceutical industry for the production of aromatic amines, showcasing the role of morpholine derivatives in industrial catalysis (Shanmugaraj et al., 2020).

Cancer Research

  • Apoptosis Induction in Cancer Cells: Morpholin-3-one derivatives, including those with a nitrophenyl group, have been shown to induce apoptosis in lung cancer cells. These compounds elevate the levels of P53 and Fas proteins, important regulators of cell growth and apoptosis, indicating their potential as anticancer agents (He et al., 2007).

One-Pot Synthesis Techniques

  • Wittig–SNAr Reactions: A one-pot, three-component Wittig–SNAr approach has been developed for the synthesis of various morpholin-3-one derivatives. This method is noteworthy for its high efficiency, stereoselectivity, and environmentally friendly aspects, using water as a solvent under metal-free conditions (Xu et al., 2015).

Drug Synthesis Optimization

  • Continuous Synthesis in Microreactors: The continuous production of 4-(4-Nitrophenyl)morpholin-3-one in microreactors has been explored, optimizing process conditions for the synthesis of pharmaceutical intermediates. This represents a significant advancement in the efficiency and scalability of drug production processes (Pereira et al., 2021).

Safety And Hazards

“4-(4-Nitrophenyl)morpholin-3-one” causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions of “4-(4-Nitrophenyl)morpholin-3-one” could involve its use in the synthesis of nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer . The synthesis can be done by pegylation, which attaches polyethylene glycol molecules to the molecule’s surface .

properties

IUPAC Name

4-(4-nitrophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGEFWSGOTGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466164
Record name 4-(4-nitrophenyl)morpholin-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID20466164
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Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)morpholin-3-one

CAS RN

446292-04-2
Record name 4-(4-Nitrophenyl)-3-morpholinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)-morpholin-3-ON
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Record name 4-(4-nitrophenyl)morpholin-3-one
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Record name 4-(4-Nitrophenyl)morpholin-3-one
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Synthesis routes and methods I

Procedure details

To a solution of 10 g 4-(4-Nitro-phenyl)-morpholine in 200 mL DCM, 32 g Benzyl-triethyl-ammonium chloride and 22.7 g potassium permanganate (325 mesh) were cautiously added at RT. After stirring for 1 h at RT the reaction mixture was heated to reflux for 10 h. Then a solution of 95 g Na2SO3 in 450 mL water were added under ice cooling and vigourous stirring. The mixture was filtered trough a pad of celite and the filtrate was concentrated under reduced pressure. The yellow solid was stirred with 250 mL water and the precipitated product was collected by filtration. This crude product was purified by chromatography on silica gel eluting with a gradient of DCM/MeOH 100%->50%. The fractions containing the product were combined and the solvent evaporated under reduced pressure. Yield: 2.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
catalyst
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 mol (202 g) of morpholin-3-one (E. Pfeil, U. Harder, Angew. Chem. 79, 1967, 188) are dissolved in 2 l of N-methylpyrrolidone (NMP). Over a period of 2 h, 88 g (2.2 mol) of sodium hydride (60% in paraffin) are then added a little at a time. After the evolution of hydrogen has ceased, 282 g (2 mol) of 4-fluoronitrobenzene are added dropwise with cooling at room temperature, over a period of 1 h, and the reaction mixture is then stirred overnight. At 12 mbar and 76° C., 1.7 l of the liquid volume are then distilled off, the residue is poured into 2 l of water and this mixture is extracted twice with in each case 1 l of ethyl acetate. After washing of the combined organic phases with water, the mixture is dried over sodium sulphate and the solvent is distilled off under reduced pressure. Purification is carried out by silica gel chromatography using hexane/ethyl acetate (1:1) and subsequent crystallization from ethyl acetate. This gives 78 g of product as a colourless to brownish solid, in a yield of 17.6% of theory.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
282 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Over a period of 2 hours, sodium hydride (88 g, 2.2 mol, 60% in paraffin) is added a little at a time to a solution of morpholin-3-one (202 g, 2 mol) in N-methylpyrrolidone (2 1). After the evolution of hydrogen has ceased, 4-fluoronitrobenzene (282 g, 2 mol) is added dropwise with cooling over a period of one hour, and the reaction mixture is stirred overnight. At 12 mbar and 76° C., 1.7 1 of the volume of the liquid is then distilled off, the residue is poured into water (2 l) and this mixture is extracted twice with ethyl acetate (in each case 1 l). The combined organic phases are washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification is carried out by chromatography (on silica gel, hexane/ethyl acetate 1:1) and subsequent crystallization from ethyl acetate. Yield: 78 g (colorless to brownish solid), 17.6% of theory.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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